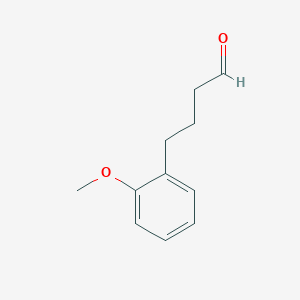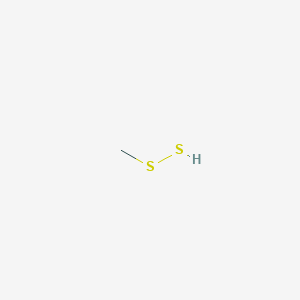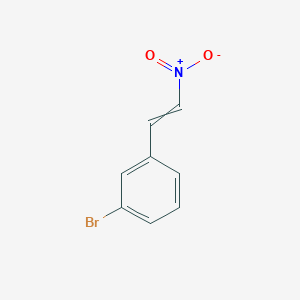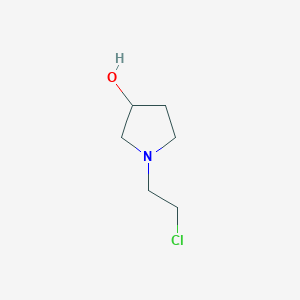
4-(2-Methoxyphenyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)butanal is an organic compound that belongs to the class of aldehydes It features a butanal backbone with a methoxyphenyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)butanal can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of butanal reacting with the aromatic ring of 2-methoxybenzaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-(2-Methoxyphenyl)butanoic acid.
Reduction: 4-(2-Methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)butanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxyphenyl group may interact with hydrophobic pockets in target molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzaldehyde: Shares the methoxyphenyl group but lacks the butanal backbone.
4-(4-Methoxyphenyl)butanal: Similar structure but with the methoxy group on the para position of the aromatic ring.
4-Phenylbutanal: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Uniqueness
4-(2-Methoxyphenyl)butanal is unique due to the presence of both the methoxy group and the butanal backbone, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
4-(2-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H14O2/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8-9H,4-5,7H2,1H3 |
InChI-Schlüssel |
WUHAWOSSQCBKQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)


![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)

![4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B12436227.png)




![3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.](/img/structure/B12436248.png)


